molecular formula C14H14N4O5S B2530449 2-oxo-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1797021-32-9

2-oxo-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No. B2530449
CAS RN: 1797021-32-9
M. Wt: 350.35
InChI Key: KZFOAQOWOUNIQY-UHFFFAOYSA-N
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Description

2-oxo-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a useful research compound. Its molecular formula is C14H14N4O5S and its molecular weight is 350.35. The purity is usually 95%.
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Scientific Research Applications

Copper-Mediated C-H Amidation and Sulfonamidation

Research reveals that similar structures have been used as directing groups in copper-mediated aerobic oxidative C-H bond amidation and sulfonamidation. These processes yield a variety of amides and sulfonamides, demonstrating the compound's potential in facilitating efficient chemical synthesis and modification, particularly in sulfonamidation reactions (Lee et al., 2016).

Antibacterial Activity

Analogous compounds have shown promising antibacterial activity, especially against specific strains like Staphylococcus aureus and Bacillus subtilis, indicating their potential in developing new antibacterial agents. This suggests that derivatives of the mentioned compound could be explored for antibacterial properties, contributing to the field of antimicrobial research (Palkar et al., 2017).

Carbonic Anhydrase Inhibitors

Studies on related sulfonamides have led to the development of novel classes of carbonic anhydrase inhibitors, highlighting their therapeutic relevance. Such compounds, through selective inhibition of carbonic anhydrases, offer insights into designing drugs for conditions like glaucoma, epilepsy, and altitude sickness (Sapegin et al., 2018).

Gold(I)-Catalyzed Oxidative Annulation

In another research application, compounds with sulfonamide groups have been used in gold(I)-catalyzed oxidative annulation to reverse regioselectivity in synthesizing aminooxazoles. This application underscores the compound's utility in organic synthesis, offering a pathway to generate oxazole derivatives efficiently (Zimin et al., 2020).

Synthesis of Hybrid Compounds

Further, sulfonamide-based compounds have been utilized in synthesizing hybrid compounds with broad therapeutic applications. The design of sulfonamide hybrids involves combining sulfonamides with biologically active heterocycles, enhancing their effectiveness in a range of therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer activities (Massah et al., 2022).

Mechanism of Action

properties

IUPAC Name

2-oxo-N-[1-(oxolan-3-yl)pyrazol-4-yl]-3H-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O5S/c19-14-16-12-5-11(1-2-13(12)23-14)24(20,21)17-9-6-15-18(7-9)10-3-4-22-8-10/h1-2,5-7,10,17H,3-4,8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFOAQOWOUNIQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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